molecular formula C16H10IN3O B8580793 4-Iodo-2-(isoquinolin-5-yl)furo[2,3-c]pyridin-7-amine

4-Iodo-2-(isoquinolin-5-yl)furo[2,3-c]pyridin-7-amine

Cat. No. B8580793
M. Wt: 387.17 g/mol
InChI Key: AUVCUFCSEAHEGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Iodo-2-(isoquinolin-5-yl)furo[2,3-c]pyridin-7-amine is a useful research compound. Its molecular formula is C16H10IN3O and its molecular weight is 387.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Iodo-2-(isoquinolin-5-yl)furo[2,3-c]pyridin-7-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Iodo-2-(isoquinolin-5-yl)furo[2,3-c]pyridin-7-amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C16H10IN3O

Molecular Weight

387.17 g/mol

IUPAC Name

4-iodo-2-isoquinolin-5-ylfuro[2,3-c]pyridin-7-amine

InChI

InChI=1S/C16H10IN3O/c17-13-8-20-16(18)15-12(13)6-14(21-15)11-3-1-2-9-7-19-5-4-10(9)11/h1-8H,(H2,18,20)

InChI Key

AUVCUFCSEAHEGN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2)C(=C1)C3=CC4=C(O3)C(=NC=C4I)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of 2-(isoquinolin-5-yl)furo[2,3-c]pyridin-7-amine (5.6 g, 21.5 mmol) in DMF (250 mL) was treated with NIS (8.73 g, 38.6 mmol) added portionwise with stirring over a period of 5 min. The mixture was stirred at RT overnight. The reaction was quenched with aqueous Na2S2O3, diluted with EtOAc (1 L) and the phases separated. The organic layer was concentrated in vacuo. Water was added to the residue resulting in the formation of a solid after stirring overnight. The material was collected by filtration and the filter cake was washed with water and hexane. The material was dried over P2O5 at 50° C. in a high vacuum oven to provide 7.0 g (84%) of the title compound as a brown solid. 1H NMR (300 MHz, CDCl3+CD3OD): δ 6.92 (s, 1H), 7.70 (t, J=8.1 Hz, 1H), 7.98 (s, 1H), 8.11 (t, J=7.5 Hz, 2H), 8.20 (d, J=6.0 Hz, 1H), 8.53 (d, J=6.0 Hz, 1H), 9.24 (s, 1H).
Quantity
5.6 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
8.73 g
Type
reactant
Reaction Step Two
Yield
84%

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